2-Benzyltetrahydrofuran
Overview
Description
2-Benzyltetrahydrofuran is an organic compound with the molecular formula C₁₁H₁₄O. It is a derivative of tetrahydrofuran, featuring a benzyl group attached to the second carbon of the tetrahydrofuran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Benzyltetrahydrofuran can be synthesized through several methods. One common approach involves the cyclization of 2-phenyl-1,4-butanediol in the presence of an acid catalyst. Another method includes the hydrogenation of 2-benzylfuran using a palladium catalyst under high pressure and temperature .
Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of 2-benzylfuran. This process is carried out in large reactors where the reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2-Benzyltetrahydrofuran undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-benzyl-2,3-dihydrofuran-3-one using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to 2-benzyl-1,4-butanediol using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the benzyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed:
Oxidation: 2-Benzyl-2,3-dihydrofuran-3-one.
Reduction: 2-Benzyl-1,4-butanediol.
Substitution: Various substituted tetrahydrofurans depending on the nucleophile used.
Scientific Research Applications
2-Benzyltetrahydrofuran has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of fine chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism by which 2-Benzyltetrahydrofuran exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways involved are still under investigation, but it is believed that the benzyl group plays a crucial role in its activity .
Comparison with Similar Compounds
2-Methyltetrahydrofuran: A solvent with similar structural features but different chemical properties.
2-Benzylfuran: A compound with a similar benzyl group but lacking the tetrahydrofuran ring.
Tetrahydrofuran: The parent compound without the benzyl substitution.
Properties
IUPAC Name |
2-benzyloxolane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O/c1-2-5-10(6-3-1)9-11-7-4-8-12-11/h1-3,5-6,11H,4,7-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBHBYZMERVVPBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00471610 | |
Record name | 2-Benzyltetrahydrofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00471610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15212-27-8 | |
Record name | 2-Benzyltetrahydrofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00471610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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